molecular formula C17H14ClNO3 B13170053 (3S)-2-(2-chlorobenzoyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid

(3S)-2-(2-chlorobenzoyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid

Cat. No.: B13170053
M. Wt: 315.7 g/mol
InChI Key: BBVPTOVGZUPXIX-HNNXBMFYSA-N
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Description

(3S)-2-(2-chlorobenzoyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid is a complex organic compound that belongs to the class of tetrahydroisoquinolines This compound is characterized by the presence of a chlorobenzoyl group and a carboxylic acid group attached to a tetrahydroisoquinoline backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-2-(2-chlorobenzoyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Tetrahydroisoquinoline Core: This can be achieved through Pictet-Spengler condensation, where an aromatic aldehyde reacts with an amine to form the tetrahydroisoquinoline core.

    Introduction of the Chlorobenzoyl Group: The chlorobenzoyl group can be introduced via Friedel-Crafts acylation, where the tetrahydroisoquinoline core reacts with 2-chlorobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

(3S)-2-(2-chlorobenzoyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to form alcohols or amines.

    Substitution: The chlorobenzoyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines in the presence of a base like triethylamine.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

(3S)-2-(2-chlorobenzoyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3S)-2-(2-chlorobenzoyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor by binding to the active site of enzymes and preventing their catalytic activity. It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.

Comparison with Similar Compounds

Similar Compounds

    (3S)-2-(2-bromobenzoyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid: Similar structure with a bromobenzoyl group instead of a chlorobenzoyl group.

    (3S)-2-(2-fluorobenzoyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid: Similar structure with a fluorobenzoyl group instead of a chlorobenzoyl group.

    (3S)-2-(2-methylbenzoyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid: Similar structure with a methylbenzoyl group instead of a chlorobenzoyl group.

Uniqueness

The presence of the chlorobenzoyl group in (3S)-2-(2-chlorobenzoyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid imparts unique chemical properties, such as increased reactivity towards nucleophiles and potential biological activities. This makes it a valuable compound for various research applications.

Properties

Molecular Formula

C17H14ClNO3

Molecular Weight

315.7 g/mol

IUPAC Name

(3S)-2-(2-chlorobenzoyl)-3,4-dihydro-1H-isoquinoline-3-carboxylic acid

InChI

InChI=1S/C17H14ClNO3/c18-14-8-4-3-7-13(14)16(20)19-10-12-6-2-1-5-11(12)9-15(19)17(21)22/h1-8,15H,9-10H2,(H,21,22)/t15-/m0/s1

InChI Key

BBVPTOVGZUPXIX-HNNXBMFYSA-N

Isomeric SMILES

C1[C@H](N(CC2=CC=CC=C21)C(=O)C3=CC=CC=C3Cl)C(=O)O

Canonical SMILES

C1C(N(CC2=CC=CC=C21)C(=O)C3=CC=CC=C3Cl)C(=O)O

Origin of Product

United States

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